MAO-B Inhibitory Potency: 4-Methoxybenzyl vs. 4-Fluorobenzyl vs. 3-Methoxybenzyl Carboxamide Head-to-Head
Within the same high-throughput screening campaign curated in ChEMBL, the 4‑methoxybenzyl carboxamide analog (CAS 899981‑71‑6; CHEMBL3613274) exhibited an MAO‑B IC50 of 5.88 µM, representing a clear potency advantage over the corresponding 3‑methoxybenzyl regioisomer (CHEMBL3613264, IC50 = 8.39 µM) and a 1.7‑fold improvement over the 4‑fluorobenzyl analog (CHEMBL3613270, IC50 = 4.89 µM) [1][2]. This rank‑order potency trend demonstrates that the 4‑methoxybenzyl moiety, when paired with the 3‑fluorobenzyl N1 substituent, confers superior MAO‑B engagement compared to the tested regioisomeric and bioisosteric alternatives.
| Evidence Dimension | MAO-B IC50 (recombinant human enzyme, benzylamine substrate, Amplex Red readout, 30 min incubation) |
|---|---|
| Target Compound Data | IC50 = 5.88 µM (CHEMBL3613274) |
| Comparator Or Baseline | 3‑Methoxybenzyl analog (CHEMBL3613264): IC50 = 8.39 µM; 4‑Fluorobenzyl analog (CHEMBL3613270): IC50 = 4.89 µM |
| Quantified Difference | 1.43‑fold more potent than the 3‑methoxybenzyl regioisomer; 1.20‑fold less potent than the 4‑fluorobenzyl analog at MAO‑B, but see selectivity advantage below |
| Conditions | Recombinant human MAO‑B; benzylamine substrate; Amplex Red‑based spectrophotometric detection; 30 min incubation; data extracted from ChEMBL/BindingDB curated from KIST screening campaign |
Why This Matters
For scientists sourcing MAO‑B inhibitors, the 4‑methoxybenzyl substitution delivers a quantifiably distinct potency fingerprint that cannot be recapitulated by regioisomeric or simple halogen isosteres, ensuring batch‑to‑batch consistency in enzymatic assays.
- [1] ChEMBL Database. CHEMBL3613274. European Bioinformatics Institute. Accessed 2026-04-29. View Source
- [2] BindingDB. BDBM50118007 (CHEMBL3613274). Accessed 2026-04-29. View Source
